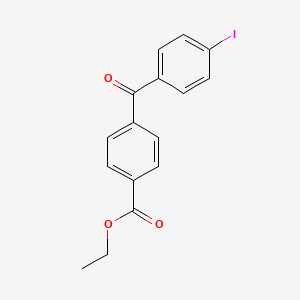

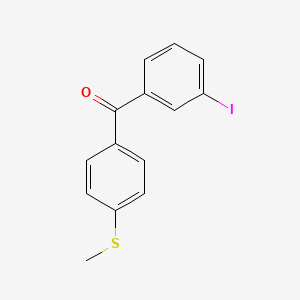

4-tert-Butyl-4'-(ethylthio)benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

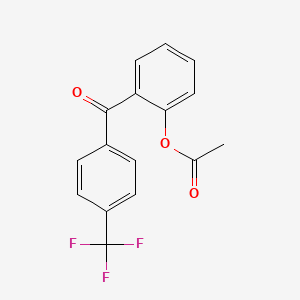

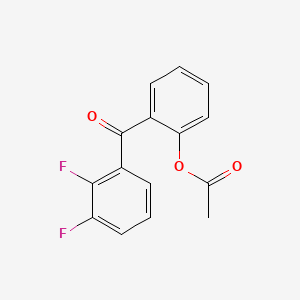

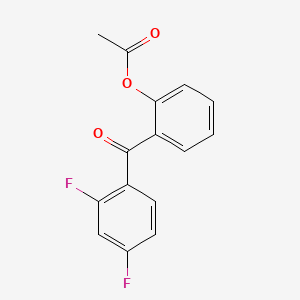

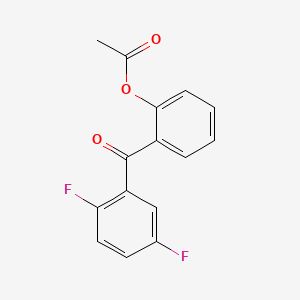

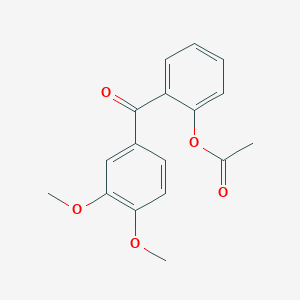

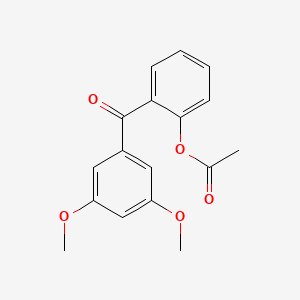

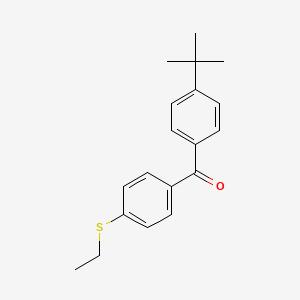

4-tert-Butyl-4’-(ethylthio)benzophenone (ETB) is an organic compound with the molecular formula C19H22OS. It is a derivative of 4-tert-Butylphenol, which is a phenol derivative widely used in the polymer industry .

Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-4’-(ethylthio)benzophenone consists of a benzophenone core with a tert-butyl group and an ethylthio group attached to the phenyl rings .Aplicaciones Científicas De Investigación

Electrochemical Properties in Polymer Research

A study by Ozelcaglayan et al. (2012) explored the synthesis of a new benzimidazole unit, including derivatives of 4-tert-butyl benzophenone, for use in donor–acceptor–donor type polymers. These polymers were then investigated for their electrochemical and optical properties, providing insights into the effects of donor groups on these properties.

Impact on Electronic Spectra

Rekker and Nauta (2010) investigated the steric effects on electronic spectra of various substituted benzophenones, including tert-butyl variants (Rekker & Nauta, 2010). Their work contributes to understanding the role of different substituents in influencing the optical properties of benzophenones.

Photoreduction Studies

Research by Inbar, Linschitz, and Cohen (1981) involved the nanosecond flash photolysis study of benzophenone and its interactions with various amines, including tert-butylamine (Inbar, Linschitz, & Cohen, 1981). This study offers insights into the photoreduction mechanisms of benzophenone in the presence of different reductants.

Synthesis of Etherified Derivatives

Fujita et al. (2004) developed methods for the synthesis of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, which involved the use of tert-butyl benzophenone derivatives (Fujita et al., 2004). This research is significant in the field of coordination chemistry, offering alternatives to calix[4]arene systems.

Application in Organic Synthesis

Okino and Takemoto (2001) described the asymmetric alkylation of tert-butyl glycinate Schiff base with chiral quaternary ammonium salt under micellar conditions, utilizing benzophenone (Okino & Takemoto, 2001). This study is relevant for understanding the role of benzophenones in enantioselective synthesis.

Photoactivation in Electron Transfer Reactions

A study by Nocera et al. (2018) demonstrated the photoactivation of benzophenone by KO tBu, highlighting the electron transfer reactions within such a system (Nocera et al., 2018). This research provides insight into the complex interactions and photoactivation mechanisms in these reactions.

Safety And Hazards

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(4-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22OS/c1-5-21-17-12-8-15(9-13-17)18(20)14-6-10-16(11-7-14)19(2,3)4/h6-13H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOVSHKYDYEMHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-4'-(ethylthio)benzophenone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.